1000-Fold Thermal Stabilization of Covalent Enzyme–Inhibitor Complex Relative to Non-Amino-Substituted Cinnamate
In a direct head-to-head crystallographic and kinetic comparison, substitution of a para-diethylamino group onto the cinnamate scaffold yielded a 1000-fold increase in the thermal stability (resistance to non-photochemical hydrolysis and deacylation) of the covalent acyl-enzyme complex formed with γ-chymotrypsin, relative to a cinnamate inhibitor lacking the diethylamino substituent [1]. The complex was characterized at 1.9 Å resolution, confirming acylation of the active-site serine (Ser195) in both cases; the differential stability is attributed to electronic effects of the diethylamino group on the carbonyl electrophilicity, not to altered binding geometry [1].
| Evidence Dimension | Thermal stability (resistance to non-photochemical deacylation) of covalent acyl-enzyme complex |
|---|---|
| Target Compound Data | 1000-fold slower deacylation rate (p-diethylamino-substituted cinnamate B) |
| Comparator Or Baseline | Cinnamate A (no para-amino substituent; baseline deacylation rate ~30 min half-life in solution) |
| Quantified Difference | ~1000-fold increase in thermal half-life |
| Conditions | γ-Chymotrypsin acyl-enzyme complex in 50 mM Tris-HCl, 150 mM NaCl, pH 7.4, 20 °C; X-ray crystal structures determined at 1.9 Å resolution |
Why This Matters
This evidence directly demonstrates that the diethylamino substituent is the molecular determinant of long-lived covalent inhibition, enabling dark-stable enzyme storage followed by light-triggered reactivation—a capability that unsubstituted or weakly donating analogs cannot provide.
- [1] Stoddard, B. L., Bruhnke, J., Koenigs, P., Porter, N., Ringe, D., & Petsko, G. A. Structure and activity of two photoreversible cinnamates bound to chymotrypsin. Biochemistry 29, 4871–4879 (1990). View Source
